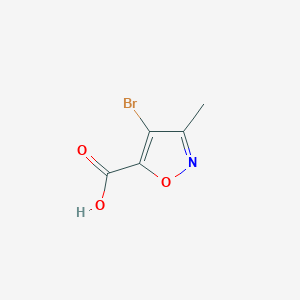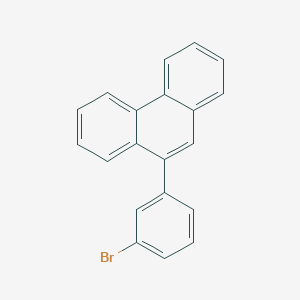
Isoxazol-4-yl(isoxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazol-4-yl(isoxazol-5-yl)methanone is a compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazol-4-yl(isoxazol-5-yl)methanone typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazol-4-yl(isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups, such as amines.
Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring, altering its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole-4-carboxylic acid derivatives, while reduction can produce isoxazole-4-ylamines .
Applications De Recherche Scientifique
Isoxazol-4-yl(isoxazol-5-yl)methanone has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of isoxazol-4-yl(isoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Isoxazol-4-yl(isoxazol-5-yl)methanone can be compared with other similar compounds, such as:
Isoxazole: The parent compound of the isoxazole family, known for its broad range of biological activities.
Isoxazole-4-carboxylic acid:
Isoxazole-5-ylamine: Another derivative with unique chemical and biological properties.
This compound stands out due to its dual isoxazole rings, which may confer enhanced biological activity and specificity compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C7H4N2O3 |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
1,2-oxazol-4-yl(1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C7H4N2O3/c10-7(5-3-9-11-4-5)6-1-2-8-12-6/h1-4H |
Clé InChI |
VUMPDWCPNSWCPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1)C(=O)C2=CON=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4'-Amino[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13977680.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)



![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)



![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
